molecular formula C4H4N2O4 B3353192 1-nitropyrrolidine-2,5-dione CAS No. 5336-95-8

1-nitropyrrolidine-2,5-dione

Cat. No.: B3353192
CAS No.: 5336-95-8
M. Wt: 144.09 g/mol
InChI Key: LVBLRJFVMMAALZ-UHFFFAOYSA-N
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Description

1-Nitropyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core (succinimide scaffold) with a nitro (-NO₂) group substituted at the 1-position of the pyrrolidine ring. This structural motif is part of a broader class of pyrrolidine-2,5-dione derivatives, which are widely studied for their diverse pharmacological properties, including anticonvulsant, antiviral, and anticancer activities .

Properties

IUPAC Name

1-nitropyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4/c7-3-1-2-4(8)5(3)6(9)10/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBLRJFVMMAALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201525
Record name 1-Nitro-2,5-pyrrolidine-dione
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Molecular Weight

144.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-95-8
Record name N-Nitrosuccinimide
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Record name Succinimide, N-nitro-
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Record name 1-Nitro-2,5-pyrrolidine-dione
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Preparation Methods

1-nitropyrrolidine-2,5-dione can be synthesized through several methods. One common synthetic route involves the nitration of succinimide. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process. The product is then purified through recrystallization .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

1-nitropyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminopyrrolidine-2,5-dione.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-Nitropyrrolidine-2,5-dione has been investigated for its pharmacological properties, particularly in the development of anticancer agents. Research indicates that derivatives of pyrrole-2,5-diones exhibit a range of biological activities, including antiproliferative effects against human cancer cell lines. For instance, compounds derived from this compound have shown promising results against liver (HepG-2) and breast cancer (MCF-7) cells, outperforming traditional chemotherapeutic agents like doxorubicin in certain assays .

Case Study: Antiproliferative Activity

A study synthesized several chalcone-imide derivatives from this compound and tested their effects on cancer cell lines. The results demonstrated that specific derivatives had significant antiproliferative activity, indicating the compound's potential as a lead structure for new anticancer drugs .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing heterocycles. Its reactivity allows it to participate in Michael-type addition reactions and cycloadditions, which are crucial for constructing complex molecular architectures.

Synthesis Applications

  • Michael Additions : this compound can act as a nucleophile in Michael-type addition reactions, facilitating the formation of enantiomerically enriched compounds .
  • Cycloaddition Reactions : The compound is utilized in [3+2]-cycloaddition reactions with azomethine ylides to produce spirocyclic structures that possess significant biological activity .

Biological Activities

Research has highlighted various biological activities associated with this compound and its derivatives:

  • Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Salmonella typhi, making them candidates for further development as antimicrobial agents .
  • Antiadhesive Properties : Some nitroprolinates derived from this compound have demonstrated antiadhesive properties that could be beneficial in preventing cancer metastasis .

Structural Studies

The structural characteristics of this compound have been extensively studied using various spectroscopic techniques (NMR, IR), which provide insights into its reactivity and interaction with other molecules. These studies are essential for understanding how modifications to the structure can enhance its biological activity .

Data Table: Summary of Research Findings

Application AreaFindingsReference
Anticancer ActivityDerivatives showed significant antiproliferative effects on HepG-2 and MCF-7 cells
Organic SynthesisUsed in Michael-type additions and cycloadditions for synthesizing complex molecules
Antimicrobial ActivityEffective against Staphylococcus aureus and Salmonella typhi
Structural InsightsCharacterized by NMR and IR; insights into reactivity and potential modifications

Mechanism of Action

The mechanism of action of 1-nitropyrrolidine-2,5-dione involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrrolidine-2,5-dione derivatives vary significantly based on substituents at the 1-, 3-, and 6-positions. Key structural analogs include:

Compound Name Substituents Key Properties/Activities Reference (Evidence ID)
1-Nitropyrrolidine-2,5-dione Nitro (-NO₂) at 1-position High electrophilicity; potential as a synthetic intermediate or bioactive compound
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Benzylidene at 3-position, isobutyl at 6-position Antiviral (H1N1 IC₅₀: 28.9 μM)
Albonoursin Unspecified substituents Antiviral (H1N1 IC₅₀: 6.8 μM)
1-(3-Pyridyl)pyrrolidine-2,5-dione 3-Pyridyl group at 1-position Structural rigidity due to dihedral angle (64.58° between pyridine and pyrrolidine rings)
1-(3-Hydroxypropyl)pyrrolidine-2,5-dione 3-Hydroxypropyl at 1-position Improved solubility due to hydrophilic substituent
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione Dichlorobenzyl at 2-position Pharmaceutical properties (e.g., enzyme inhibition)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in this compound) enhance electrophilicity, making the compound more reactive in nucleophilic substitutions or enzyme inhibition .
  • Hydrophilic substituents (e.g., hydroxypropyl in ) improve aqueous solubility, which is critical for bioavailability .
  • Aromatic substituents (e.g., benzylidene in ) contribute to antiviral activity, likely through π-π interactions with biological targets .
Antiviral Activity

Diketopiperazine derivatives (pyrrolidine-2,5-dione analogs) from marine actinomycetes exhibit notable antiviral properties. For example:

  • Compound 3 (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione: IC₅₀ = 41.5 μM against H1N1 .
  • Albonoursin (7): IC₅₀ = 6.8 μM, highlighting the impact of substituents on potency . The nitro group in this compound may confer similar bioactivity, but further studies are required to validate this hypothesis.
Anticancer Potential

Pyrrolidine-2,5-dione derivatives are explored as anticancer agents due to their ability to modulate cell proliferation .

Pharmacokinetic Considerations

  • Stability: Nitro groups may reduce metabolic degradation compared to methylene or phenolic groups (e.g., curcumin analogs in require structural modifications to enhance stability) .
  • Bioavailability : Hydrophobic substituents (e.g., benzylidene) may limit solubility, whereas hydroxypropyl or pyridyl groups improve pharmacokinetic profiles .

Biological Activity

1-Nitropyrrolidine-2,5-dione, also known as 1-nitro-2,5-pyrrolidinedione or 1-nitrosuccinimide, is a compound that has garnered attention for its diverse biological activities. This article synthesizes the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Overview

This compound is characterized by its nitro group attached to a pyrrolidine ring. Its molecular formula is C4H4N2O4C_4H_4N_2O_4 with a molecular weight of approximately 144.09 g/mol. The compound is known for its role as a nitrating agent in organic synthesis and has been investigated for various biological activities including antimicrobial and anticancer properties .

Interaction with Enzymes

Research indicates that this compound interacts with several enzymes, notably carbonic anhydrase isoenzymes (hCA I and hCA II). This interaction suggests potential influences on biochemical pathways related to these enzymes, which are crucial for maintaining acid-base balance and facilitating physiological processes.

Cellular Effects

The compound has been shown to affect cell signaling pathways and gene expression. For instance, derivatives of this compound have demonstrated significant activity as ligands for serotonin receptors (5-HT1A) and the serotonin transporter (SERT), indicating potential applications in neuropharmacology .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this structure have been evaluated for their inhibitory effects on human placental aromatase and other enzymes involved in steroidogenesis. Notably, some derivatives exhibited IC50 values comparable to established inhibitors like Aminoglutethimide .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Its derivatives have shown varying degrees of effectiveness against different bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Synthesis and Evaluation of Derivatives

A series of studies focused on synthesizing novel derivatives of this compound and evaluating their biological activities:

  • Study 1 : A study synthesized multiple pyrrolidine-2,5-dione derivatives and assessed their affinity for serotonin receptors. Compounds showed high affinity for the 5-HT1A receptor with promising agonistic properties .
  • Study 2 : Another investigation evaluated the inhibitory effects of synthesized compounds against human placental aromatase. The most potent inhibitors displayed IC50 values around 24 µM, indicating strong activity against this enzyme .

Data Table: Biological Activity Summary

Compound Biological Activity IC50 (µM) Target
1-Cyclohexyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dioneAromatase Inhibition23.8Human Placental Aromatase
1-Octyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dioneAromatase Inhibition24.6Human Placental Aromatase
Various Pyrrolidine DerivativesSerotonin Receptor AgonismVaries5-HT1A Receptor

Q & A

Q. How does this compound function as a reagent in heterocyclic synthesis?

  • Methodology : The compound acts as a dienophile in Diels-Alder reactions or as a Michael acceptor. For example, it reacts with arylboronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives. Kinetic studies show reaction completion within 12 hours at 105°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-nitropyrrolidine-2,5-dione
Reactant of Route 2
1-nitropyrrolidine-2,5-dione

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